1-(1H-indol-3-yl)-2-methylpropan-1-one
Overview
Description
1-(1H-indol-3-yl)-2-methylpropan-1-one is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound features an indole ring fused to a propanone moiety, making it a versatile molecule in various chemical and biological applications .
Mechanism of Action
Target of Action
1-(1H-indol-3-yl)-2-methylpropan-1-one, also known as 1-(1H-indol-3-yl)-2-methyl-1-propanone, is a derivative of indole . Indole derivatives are known to interact with various targets in the body, including enzymes and receptors, and play a significant role in cell biology . .
Mode of Action
The mode of action of indole derivatives can vary depending on the specific compound and its targets. Some indole derivatives have been found to inhibit enzymes such as α-glucosidase , which plays a crucial role in carbohydrate metabolism.
Biochemical Pathways
Indole derivatives are synthesized through complex biochemical pathways involving various enzyme activities . They can affect multiple biochemical pathways, leading to a wide range of downstream effects.
Result of Action
The result of a compound’s action depends on its interaction with its targets and the biochemical pathways it affects. Some indole derivatives have shown various biologically vital properties, including antimicrobial and antitubercular activities . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(1H-indol-3-yl)-2-methylpropan-1-one are largely influenced by the indole moiety. Indole derivatives are known to interact with various enzymes, proteins, and other biomolecules, contributing to their diverse biological activities . For instance, indole derivatives have been reported to exhibit inhibitory activity against certain enzymes, suggesting potential roles in modulating biochemical reactions
Cellular Effects
Indole derivatives, including this compound, can influence various cellular processes. They have been reported to exhibit biological activities against cancer cells and microbes, suggesting potential roles in modulating cell function . These compounds may impact cell signaling pathways, gene expression, and cellular metabolism, thereby influencing cell function
Molecular Mechanism
Like other indole derivatives, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. Indole and its derivatives are known to be metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-yl)-2-methylpropan-1-one typically involves the Fischer indole synthesis, which is a classical method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. For instance, the reaction of phenylhydrazine with 2-methylpropan-1-one in the presence of an acid catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of indole derivatives often employs catalytic methods to enhance yield and selectivity. Transition-metal catalysis, such as palladium or copper-catalyzed reactions, is commonly used to facilitate the formation of the indole ring. These methods offer efficient and scalable routes for producing this compound .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-indol-3-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in carbon tetrachloride is often used for oxidation reactions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indole-3-ylpropan-1-ol.
Substitution: Halogenated indole derivatives.
Scientific Research Applications
1-(1H-indol-3-yl)-2-methylpropan-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used to stimulate root growth.
Uniqueness: 1-(1H-indol-3-yl)-2-methylpropan-1-one stands out due to its unique combination of an indole ring with a propanone moiety, which imparts distinct chemical reactivity and biological activity. Its ability to act as a tyrosinase inhibitor and its potential in antifungal applications make it a valuable compound in both research and industry .
Properties
IUPAC Name |
1-(1H-indol-3-yl)-2-methylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8(2)12(14)10-7-13-11-6-4-3-5-9(10)11/h3-8,13H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQKIWOJXOTFMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C1=CNC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359272 | |
Record name | 1-(1H-indol-3-yl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57642-07-6 | |
Record name | 1-(1H-indol-3-yl)-2-methylpropan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50359272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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